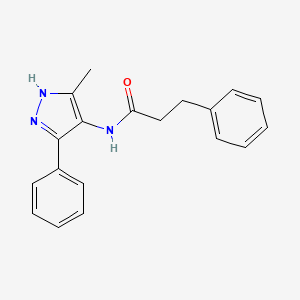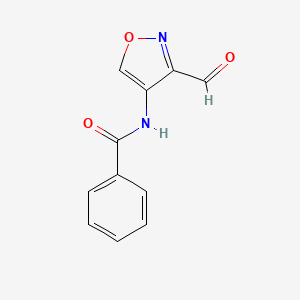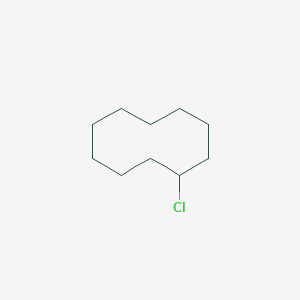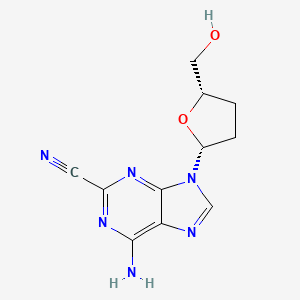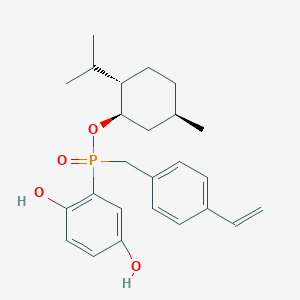![molecular formula C12H4Br3ClO B12895327 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
2,3,4-Tribromo-1-chlorodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tribromo-1-chlorodibenzo[b,d]furan is a halogenated derivative of dibenzofuran, characterized by the presence of three bromine atoms and one chlorine atom on the dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a catalyst under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available dibenzofuran. The process includes:
Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2, 3, and 4 positions.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 1 position.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2,3,4-Tribromo-1-chlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.
Similar Compounds:
- 3-Bromo-1-chlorodibenzo[b,d]furan
- 4-Bromo-1-chlorodibenzo[b,d]furan
- 1-Bromo-3-chlorodibenzo[b,d]furan
Comparison: this compound is unique due to the specific positions of the bromine and chlorine atoms, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H4Br3ClO |
|---|---|
Peso molecular |
439.32 g/mol |
Nombre IUPAC |
2,3,4-tribromo-1-chlorodibenzofuran |
InChI |
InChI=1S/C12H4Br3ClO/c13-8-9(14)11(16)7-5-3-1-2-4-6(5)17-12(7)10(8)15/h1-4H |
Clave InChI |
XEXMRIOGENRQQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
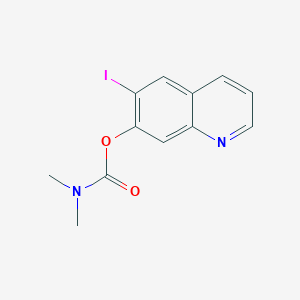
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
